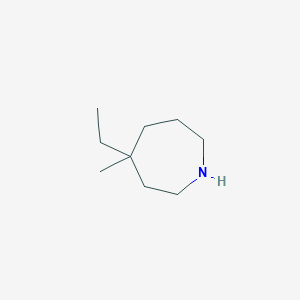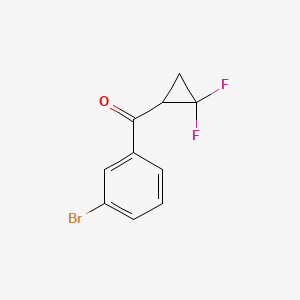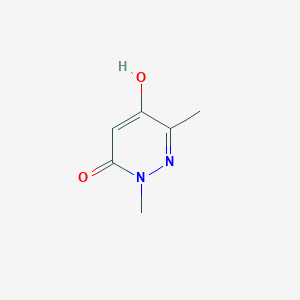![molecular formula C8H5BrFNO2S B1525647 [(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile CAS No. 1325304-63-9](/img/structure/B1525647.png)
[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile
Vue d'ensemble
Description
“[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile” is a chemical compound . It is related to 4-Fluorophenylacetonitrile, which is a starting reagent in the synthesis of certain derivatives .
Molecular Structure Analysis
The molecular structure of “[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile” can be represented by the InChI code:1S/C8H6BrNO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,6H2 . Chemical Reactions Analysis
4-Fluorophenylacetonitrile, a related compound, undergoes biotransformation to 4-Fluorophenylacetic acid by marine fungi, Aspergillus sydowii Ce19 .Applications De Recherche Scientifique
Nucleophilic Fluorination Reactions
[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile has potential applications in nucleophilic fluorination reactions, where it can be used to introduce fluorine atoms into target molecules. This process is crucial for the synthesis of fluorinated compounds, which are important in the pharmaceutical and agrochemical industries due to their unique biological activities and chemical properties. Zhao and Gabbaï (2011) explored nucleophilic fluorination reactions starting from aqueous fluoride ion solutions, demonstrating the versatility of such compounds in organic synthesis (Zhao & Gabbaï, 2011).
Electrochemical Studies
Research has also delved into the electrochemical properties of related compounds, shedding light on their potential applications in electrochemical reactions. For example, studies on the electrochemical reductive breaking of nitrogen-halogen bonds in aromatic N-halosultams highlight the importance of these compounds in understanding electrochemical processes (Andrieux et al., 1993). This knowledge can be applied to develop new electrochemical methods for bond formation or cleavage, crucial for organic synthesis and material science (Andrieux, Differding, Robert, & Savéant, 1993).
Photophysical Studies
Another area of application is in the study of photophysical properties of chemical compounds. Research on photoswitchable fluorescent diarylethene derivatives, for instance, investigates the effects of alkyl substitution on fluorescence properties. Such studies are fundamental in designing novel materials for optical storage, photochromic devices, and fluorescence microscopy (Takagi et al., 2012). The understanding of how substituents like [(4-Bromo-2-fluorophenyl)sulfonyl] groups affect the photophysical behavior of molecules can lead to advancements in these technological areas (Takagi, Kunishi, Katayama, Ishibashi, Miyasaka, Morimoto, & Irie, 2012).
Material Science and Electrolyte Development
Finally, the compound finds applications in material science, particularly in the development of electrolytes for energy storage devices. The synthesis and characterization of polymers and other materials that incorporate sulfonyl and acetonitrile groups contribute to the development of high-performance electrochemical capacitors and batteries. For example, the research on poly(3-(phenylthiophene) derivatives as active materials for electrochemical capacitor applications by Ferraris et al. (1998) exemplifies how such compounds can enhance the energy storage capabilities of electrochemical devices (Ferraris, Eissa, Brotherston, & Loveday, 1998).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-bromo-2-fluorophenyl)sulfonylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO2S/c9-6-1-2-8(7(10)5-6)14(12,13)4-3-11/h1-2,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYYQBFZQNQEHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)S(=O)(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



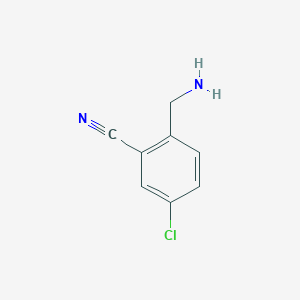
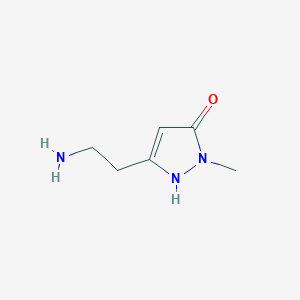
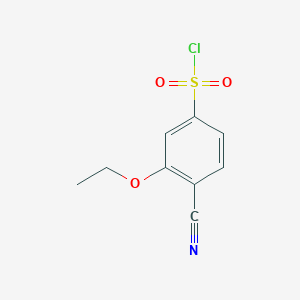
![5-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525569.png)
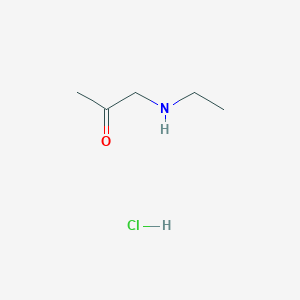
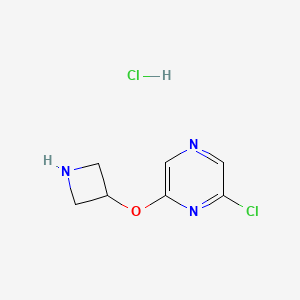
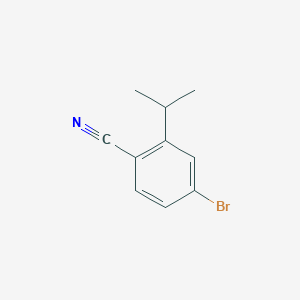
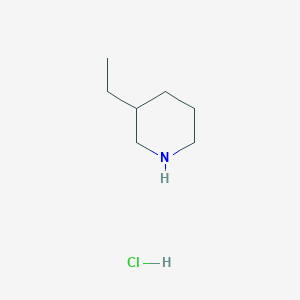
![1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B1525581.png)

